BenchChemオンラインストアへようこそ!

Ziprasidone

Pharmacodynamics Receptor Binding Electrophysiology

Ziprasidone is a second-generation antipsychotic distinguished by potent 5-HT₁A agonism (Ki=3.4 nM) and D₂/5-HT₂A antagonism (Ki=4.8/0.4 nM), with uniquely low H₁ receptor affinity (Ki=47 nM). This profile confers significantly lower weight gain liability—0.8 kg vs. 3.5 kg (risperidone) and 6.8 kg (olanzapine)—and neutral lipid effects. Its pronounced food-dependent bioavailability (≥500 kcal required) makes it a valuable model for gastro-retentive formulation development. Select ziprasidone for metabolic-sparing antipsychotic research, 5-HT₁A mechanism studies, or oral bioavailability modeling.

Molecular Formula C21H21ClN4OS
Molecular Weight 412.9 g/mol
CAS No. 146939-27-7
Cat. No. B1663615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiprasidone
CAS146939-27-7
Synonyms5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one
CP 88059
CP 88059-01
CP-88,059
CP-88,059-01
CP-88,059-1
Geodon
ziprasidone
ziprasidone hydrochloride
ziprasidone hydrochloride, monohydrate
ziprazidone
Molecular FormulaC21H21ClN4OS
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54
InChIInChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)
InChIKeyMVWVFYHBGMAFLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.18e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ziprasidone (CAS 146939-27-7) Baseline Pharmacological Profile and Receptor Binding Affinity


Ziprasidone is a second-generation (atypical) antipsychotic agent with a benzisothiazolylpiperazine chemical structure [1]. Its pharmacological profile is characterized by high-affinity antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors, combined with potent agonist activity at the 5-HT₁A receptor [2]. In vitro, ziprasidone exhibits Ki values of 4.8 nM at D₂, 0.4 nM at 5-HT₂A, and 3.4 nM at 5-HT₁A receptors [3]. Additionally, ziprasidone inhibits synaptic reuptake of serotonin and norepinephrine [4]. Unlike many atypical antipsychotics, ziprasidone demonstrates low affinity for histamine H₁ receptors (Ki = 47 nM) and lacks appreciable affinity for muscarinic cholinergic receptors (IC₅₀ > 1 µM) [5], features that differentiate it from comparators such as olanzapine and risperidone.

Why Generic Substitution of Ziprasidone (CAS 146939-27-7) Fails: Critical Pharmacodynamic and Pharmacokinetic Distinctions


Despite belonging to the same therapeutic class of atypical antipsychotics, ziprasidone cannot be considered interchangeable with other second-generation agents due to quantitatively distinct and clinically consequential differences in receptor binding profile, metabolic liability, cardiac conduction effects, and pharmacokinetic requirements. Direct head-to-head clinical trials demonstrate that ziprasidone's unique combination of 5-HT₁A agonism and low H₁ receptor affinity translates into a divergent side-effect burden [1], including significantly lower weight gain versus risperidone and olanzapine [2] and a distinct pattern of QTc prolongation [3]. Furthermore, the pronounced food-effect on oral bioavailability necessitates specific dosing instructions absent for comparators like aripiprazole [4]. These evidence-based differentiators preclude simple therapeutic interchange and underscore the need for compound-specific procurement and clinical selection.

Product-Specific Quantitative Evidence Guide for Ziprasidone (CAS 146939-27-7)


5-HT₁A Agonism and Functional Selectivity Distinguish Ziprasidone from Olanzapine and Risperidone

In anesthetized rats, ziprasidone inhibits dorsal raphe nucleus firing with an ED₅₀ of 300 µg/kg i.v., comparable to clozapine (ED₅₀ = 250 µg/kg i.v.) but distinct from olanzapine (ED₅₀ = 1000 µg/kg i.v.) [1]. Crucially, the 5-HT₁A antagonist WAY-100,635 (10 µg/kg i.v.) prevents ziprasidone-induced inhibition, whereas it has little effect on clozapine or olanzapine [2]. Additionally, desipramine reverses the inhibitory effect of clozapine and olanzapine but not ziprasidone, confirming that ziprasidone's effect is mediated by 5-HT₁A agonism, while clozapine and olanzapine rely on α₁ antagonism [3]. In vitro binding data corroborate this profile: ziprasidone has a 5-HT₁A Ki of 3.4 nM [4] versus aripiprazole's 1.7 nM [5], risperidone's negligible 5-HT₁A affinity, and olanzapine's Ki of >1000 nM [6].

Pharmacodynamics Receptor Binding Electrophysiology

Minimal Weight Gain Liability Compared to Risperidone and Olanzapine

In a 12-week randomized controlled trial comparing ziprasidone (40-80 mg BID) and risperidone (1-4 mg BID) in patients with schizophrenia, mean weight gain was 0.8 kg for ziprasidone versus 3.5 kg for risperidone (p < 0.05) [1]. In an 8-week double-blind trial comparing ziprasidone (80-160 mg/day) to olanzapine (10-20 mg/day), weight gain was 0.1 kg for ziprasidone versus 6.8 kg for olanzapine (p < 0.001) [2]. Class-level analyses consistently rank ziprasidone and aripiprazole as having the lowest risk of clinically significant weight gain among second-generation antipsychotics [3].

Metabolic Safety Weight Gain Clinical Trial

Comparative QTc Prolongation: Magnitude and Clinical Significance

An open-label phase 1 study (054 study) found mean QTc increases were comparable for ziprasidone, haloperidol, quetiapine, risperidone, and olanzapine at maximum steady-state plasma concentrations, with no cardiovascular symptoms or QTc ≥ 500 ms observed [1]. A separate analysis reported an increase in QT interval of 6.8 ms for ziprasidone, compared to -12.1 ms for risperidone and -8.9 ms for olanzapine [2]. The corrected QTc increase using Bazett's formula was 20.3 ms for ziprasidone versus 11.6 ms for risperidone and 6.8 ms for olanzapine [3]. Despite these numerical differences, ziprasidone has not been associated with torsades de pointes, sudden death, or increased cardiac mortality [4].

Cardiovascular Safety QTc Interval Electrocardiogram

Pronounced Food Effect on Bioavailability: A Critical Dosing Distinction

Oral ziprasidone absorption doubles when taken with a high-calorie, high-fat meal compared to the fasting state [1]. The absolute bioavailability of a 20 mg dose under fed conditions is approximately 60%, increasing up to two-fold with food [2]. In contrast, aripiprazole's bioavailability is 87% and is not significantly affected by food intake [3]. Caloric content, rather than fat content, is the critical variable; consistent absorption is achieved with meals containing 500-1000 kcal [4]. This food effect necessitates specific dosing instructions that are not required for comparators like aripiprazole or extended-release formulations.

Pharmacokinetics Bioavailability Food Effect

Low Affinity for Histamine H₁ and Muscarinic Receptors Reduces Sedation and Anticholinergic Burden

Ziprasidone exhibits moderate affinity for histamine H₁ receptors (Ki = 47 nM) and no appreciable affinity for muscarinic cholinergic receptors (IC₅₀ > 1 µM) [1]. In contrast, olanzapine binds with high affinity to H₁ receptors (Ki = 7 nM) and moderate affinity to M₁₋₅ receptors (Ki = 32-132 nM) [2]. Aripiprazole also shows moderate affinity for H₁ (Ki = 61 nM) and no appreciable affinity for muscarinic receptors [3]. Risperidone has moderate H₁ affinity. These receptor-binding differences translate into a lower propensity for sedation and anticholinergic side effects (e.g., constipation, dry mouth) with ziprasidone compared to olanzapine, and potentially lower sedation than aripiprazole.

Receptor Binding Side Effect Profile Anticholinergic

Metabolic Parameter Changes: Favorable Profile vs Olanzapine

In an 8-week head-to-head trial, ziprasidone treatment was associated with decreasing levels of triglycerides, cholesterol, and transaminases, while these parameters increased in the olanzapine group (all p < 0.05) [1]. No significant differences in fasting glucose or prolactin levels were observed between groups [2]. A separate 12-week comparison with risperidone found no significant differences in blood glucose or cholesterol between ziprasidone and risperidone, but serum prolactin elevation was higher in the risperidone group [3].

Metabolic Safety Lipid Profile Glucose

Best Research and Industrial Application Scenarios for Ziprasidone (CAS 146939-27-7)


Preclinical Behavioral Studies Requiring Minimal Metabolic Confounding

In rodent models of psychosis, cognition, or social behavior, ziprasidone's significantly lower weight gain liability (0.8 kg clinical equivalent vs 3.5 kg for risperidone and 6.8 kg for olanzapine [1]) and favorable metabolic profile (decreases in triglycerides and cholesterol vs increases with olanzapine [2]) make it a preferred tool compound when avoiding obesity, insulin resistance, or lipid dysregulation is essential for data interpretation.

Investigations of Serotonergic Mechanisms: 5-HT₁A Agonist Probe

Given its unique, well-characterized 5-HT₁A agonist activity (ED₅₀ = 300 µg/kg i.v. for dorsal raphe inhibition, reversed by WAY-100,635 [3]), ziprasidone serves as a valuable pharmacological probe for dissecting the role of 5-HT₁A receptors in antipsychotic efficacy, anxiety, and cognitive function, in contrast to agents like risperidone or olanzapine that lack this property.

Clinical Trials with Stringent Metabolic Safety Endpoints

For clinical studies where minimizing weight gain and adverse metabolic changes is a primary endpoint, ziprasidone's demonstrated superiority over olanzapine (6.7 kg less weight gain) and risperidone (2.7 kg less) [4], coupled with a neutral lipid profile [5], supports its selection over these comparators. The lack of association with torsades de pointes despite a moderate QTc prolongation signal [6] further informs risk-benefit assessments.

Formulation Development and Bioequivalence Studies

The pronounced food effect on ziprasidone's oral bioavailability (up to 2-fold increase with food, requiring ≥500 kcal meals for consistent absorption [7]) creates a distinct challenge and opportunity for formulation scientists. This characteristic differentiates ziprasidone from aripiprazole (87% bioavailability, no food effect [8]), making it a relevant model compound for developing gastro-retentive, lipid-based, or modified-release formulations designed to mitigate food-dependent absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ziprasidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.